molecular formula C19H22ClN3O2 B11997336 2-[(E)-{[4-(4-chlorophenyl)piperazin-1-yl]imino}methyl]-6-ethoxyphenol

2-[(E)-{[4-(4-chlorophenyl)piperazin-1-yl]imino}methyl]-6-ethoxyphenol

Cat. No.: B11997336
M. Wt: 359.8 g/mol
InChI Key: YMCJITJIFZEYKQ-KGENOOAVSA-N
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Description

2-((4-(4-CHLORO-PHENYL)-PIPERAZIN-1-YLIMINO)-METHYL)-6-ETHOXY-PHENOL is a complex organic compound that features a piperazine ring substituted with a 4-chlorophenyl group and an ethoxyphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(4-CHLORO-PHENYL)-PIPERAZIN-1-YLIMINO)-METHYL)-6-ETHOXY-PHENOL typically involves the reaction of 4-chlorophenylpiperazine with an appropriate aldehyde or ketone to form the imine linkage. The reaction conditions often include the use of solvents like methanol or ethanol and may require a catalyst to facilitate the imine formation .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include continuous flow reactors and automated synthesis systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and piperazine moieties.

    Reduction: Reduction reactions can target the imine linkage, converting it back to the corresponding amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-((4-(4-CHLORO-PHENYL)-PIPERAZIN-1-YLIMINO)-METHYL)-6-ETHOXY-PHENOL involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, modulating their activity. The phenolic group can participate in hydrogen bonding and other interactions, influencing the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of the piperazine, chlorophenyl, and ethoxyphenol groups in 2-((4-(4-CHLORO-PHENYL)-PIPERAZIN-1-YLIMINO)-METHYL)-6-ETHOXY-PHENOL makes it unique. This structure allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds .

Properties

Molecular Formula

C19H22ClN3O2

Molecular Weight

359.8 g/mol

IUPAC Name

2-[(E)-[4-(4-chlorophenyl)piperazin-1-yl]iminomethyl]-6-ethoxyphenol

InChI

InChI=1S/C19H22ClN3O2/c1-2-25-18-5-3-4-15(19(18)24)14-21-23-12-10-22(11-13-23)17-8-6-16(20)7-9-17/h3-9,14,24H,2,10-13H2,1H3/b21-14+

InChI Key

YMCJITJIFZEYKQ-KGENOOAVSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1O)/C=N/N2CCN(CC2)C3=CC=C(C=C3)Cl

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NN2CCN(CC2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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